Core Scaffold Comparison: Piperidin-2-one vs. Piperidine in FTase Inhibition
In a systematic SAR study of farnesyltransferase (FTase) inhibitors, compounds built on a piperidin-2-one core were directly compared to their piperidine counterparts [1]. The change from a piperidin-2-one to a piperidine core resulted in a 10-fold increase in inhibitory potency [1]. While the target compound 4-(Hydroxymethyl)piperidin-2-one was not explicitly tested in this study, the data establish a class-level inference that the lactam (piperidin-2-one) scaffold confers a distinct potency profile relative to the fully saturated piperidine analog, guiding selection for lead optimization where modulation of potency is required.
| Evidence Dimension | FTase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; class represented by piperidin-2-one core |
| Comparator Or Baseline | Piperidine core (fully reduced analog) |
| Quantified Difference | 10-fold increase in potency for piperidine vs. piperidin-2-one |
| Conditions | FTase enzymatic assay; data extracted from systematic SAR study of 5-nitropiperidin-2-one derivatives |
Why This Matters
When selecting a core scaffold for FTase or related enzyme inhibitor programs, the piperidin-2-one core offers a distinct potency baseline that can be modulated through substitution, whereas the piperidine core may provide higher intrinsic potency but different physicochemical and metabolic liabilities.
- [1] Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 2003. DOI: 10.1021/jm020522k. View Source
